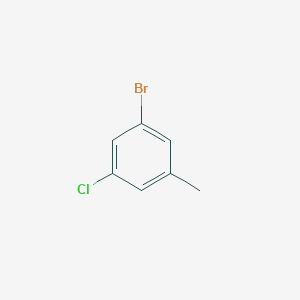
3-溴-5-氯甲苯
描述
3-Bromo-5-chlorotoluene is an organic compound with the molecular formula C7H6BrCl. It is a derivative of toluene, where the methyl group is substituted with bromine and chlorine atoms at the 3rd and 5th positions, respectively. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
科学研究应用
3-Bromo-5-chlorotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
Target of Action
3-Bromo-5-chlorotoluene is a chemical compound with the molecular formula C7H6BrCl It is used as a reagent in the synthesis of novel benzophenones towards the discovery of potent, next-generation hiv nonnucleoside reverse transcriptase inhibitors .
Mode of Action
It is known that aryl halides like 3-bromo-5-chlorotoluene can undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks one of the aromatic-ring carbons, forming a negatively charged intermediate known as a Meisenheimer complex .
Biochemical Pathways
Given its use in the synthesis of hiv nonnucleoside reverse transcriptase inhibitors , it may indirectly influence the replication of HIV by inhibiting the reverse transcriptase enzyme.
Pharmacokinetics
Some pharmacokinetic properties are provided . It is suggested that the compound has low gastrointestinal absorption and is BBB (Blood-Brain Barrier) permeant . It is also indicated as an inhibitor of several cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Result of Action
As a reagent in the synthesis of hiv nonnucleoside reverse transcriptase inhibitors , it may contribute to the inhibition of the HIV reverse transcriptase enzyme, thereby preventing the replication of the virus.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compoundSafety data suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . This implies that the compound’s stability and efficacy could be affected by factors such as temperature, humidity, and exposure to light.
准备方法
Synthetic Routes and Reaction Conditions: 3-Bromo-5-chlorotoluene can be synthesized through several methods. One common method involves the bromination and chlorination of toluene. The process typically includes the following steps:
Bromination: Toluene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Chlorination: The brominated product is then chlorinated using chlorine gas in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods: In industrial settings, the production of 3-Bromo-5-chlorotoluene often involves continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process .
化学反应分析
Types of Reactions: 3-Bromo-5-chlorotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding toluene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products depend on the nucleophile used, such as 3-methoxy-5-chlorotoluene when methoxide is the nucleophile.
Oxidation: 3-Bromo-5-chlorobenzoic acid.
Reduction: 3-Chlorotoluene or 5-Bromotoluene.
相似化合物的比较
- 3-Bromo-4-chlorotoluene
- 2-Bromo-5-chlorotoluene
- 3-Chloro-5-bromotoluene
Comparison: 3-Bromo-5-chlorotoluene is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and the types of reactions it undergoes. Compared to 3-Bromo-4-chlorotoluene, the 5-chloro substitution in 3-Bromo-5-chlorotoluene results in different steric and electronic effects, leading to variations in reaction pathways and product distributions .
属性
IUPAC Name |
1-bromo-3-chloro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIKDGJWRMHTJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444715 | |
| Record name | 3-Bromo-5-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329944-72-1 | |
| Record name | 3-Bromo-5-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-chlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
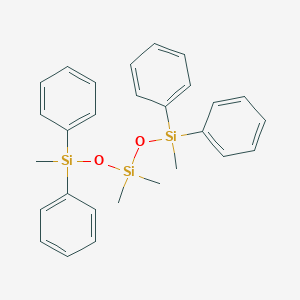
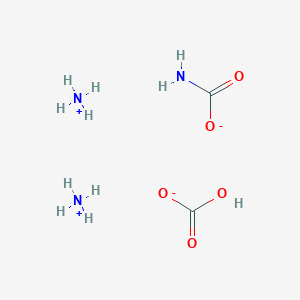
![3-[2-(4-Aminophenyl)propan-2-yl]phenol](/img/structure/B46601.png)
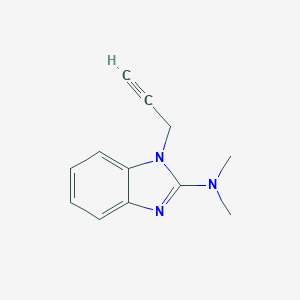

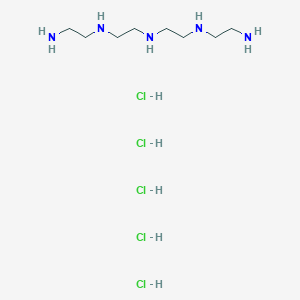
![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B46612.png)
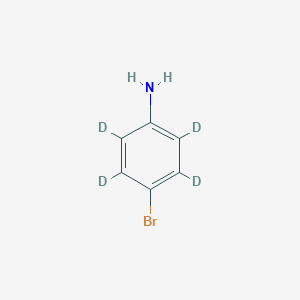
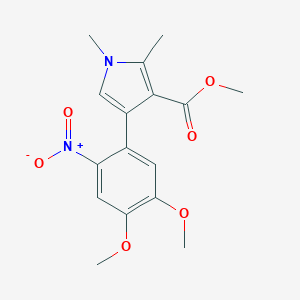
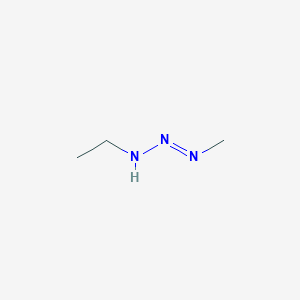

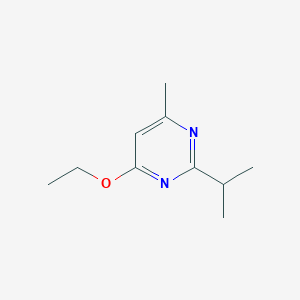
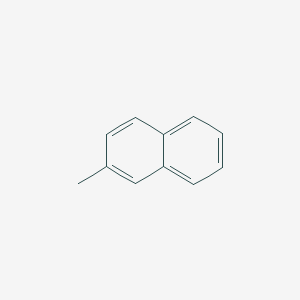
![4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46630.png)
